molecular formula C20H26N2O2 B1437475 N-(3-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide CAS No. 1020055-44-0

N-(3-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide

Cat. No. B1437475
M. Wt: 326.4 g/mol
InChI Key: DRLFDCRWQWYTTB-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and yields.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopy.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, selectivity, and the mechanism of the reactions.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, etc.).


Scientific Research Applications

Advanced Oxidation Processes

  • Degradation of Environmental Pollutants : Research has focused on the degradation of compounds like acetaminophen (a known acetamide derivative) using advanced oxidation processes (AOPs). These studies highlight the potential of AOPs in breaking down recalcitrant compounds in the environment, leading to various degradation by-products. Understanding the degradation pathways and by-products, including various acetamide derivatives, is crucial for environmental remediation efforts. This research may provide a foundation for exploring the environmental applications of specific acetamides in pollution control and treatment of aqueous media (Qutob et al., 2022).

Biological and Pharmacological Effects

  • Bioactive Properties and Drug Design : The synthesis and pharmacological activities of phenoxy acetamide derivatives have been extensively reviewed, highlighting their potential as therapeutic candidates. This includes an exploration of their chemical diversity and biological effects, suggesting a role in designing new pharmaceuticals based on modifications of the acetamide group to enhance safety and efficacy. Such research underscores the importance of acetamide derivatives in medicinal chemistry and drug development, providing insights into their potential applications in creating novel therapeutic agents (Al-Ostoot et al., 2021).

Environmental and Health Impact

  • Environmental Occurrence and Toxicity of Phenolic Antioxidants : Studies on synthetic phenolic antioxidants, which include derivatives related to acetamide structures, focus on their environmental occurrence, human exposure, and potential toxicity. This research is vital for understanding the environmental and health impacts of widely used compounds and their derivatives, including those related to acetamides. It emphasizes the need for future research on novel compounds with reduced toxicity and environmental footprint (Liu & Mabury, 2020).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies.


Please consult with a professional chemist or a trusted source for accurate information. This is a general approach and may not apply to all compounds. It’s always important to refer to the most recent and relevant scientific literature.


properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-5-20(3,4)15-9-11-16(12-10-15)24-13-19(23)22-18-8-6-7-17(21)14(18)2/h6-12H,5,13,21H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLFDCRWQWYTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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